molecular formula C7H11N3 B039490 1-(Pyridin-2-yl)ethane-1,2-diamine CAS No. 115464-35-2

1-(Pyridin-2-yl)ethane-1,2-diamine

Cat. No.: B039490
CAS No.: 115464-35-2
M. Wt: 137.18 g/mol
InChI Key: COSJCAMRRQYRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)ethane-1,2-diamine is a sophisticated tridentate N-donor ligand of significant interest in coordination chemistry and catalysis. Its molecular structure, featuring a pyridine nitrogen and two primary amine groups, allows it to form stable complexes with a wide range of transition metals, including copper, nickel, ruthenium, and palladium. This chelating ability is central to its primary research value in developing novel catalysts for organic synthesis, such as cross-coupling reactions and oxidation processes, where it can modulate metal center reactivity and enhance catalytic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115464-35-2

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C7H11N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5,8-9H2

InChI Key

COSJCAMRRQYRRD-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(CN)N

Canonical SMILES

C1=CC=NC(=C1)C(CN)N

Synonyms

1,2-Ethanediamine,1-(2-pyridinyl)-(9CI)

Origin of Product

United States

Elucidation of Coordination Chemistry with Transition Metals

Ligand Denticity and Coordination Modes of 1-(Pyridin-2-yl)ethane-1,2-diamine and its Derivatives

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.org The this compound framework, with its combination of pyridine (B92270) and amine nitrogen donors, exemplifies this versatility.

This compound (pen) contains three potential nitrogen donor atoms: one from the pyridine ring and two from the ethylenediamine (B42938) moiety. Depending on the metal ion, reaction conditions, and the presence of other ligands, it can adopt different coordination modes. Typically, it acts as a bidentate ligand, coordinating through the two nitrogen atoms of the ethylenediamine group, or as a tridentate ligand, involving the pyridine nitrogen as well.

Derivatization of the parent ligand leads to expanded coordination possibilities.

Bidentate: The foundational ligand ethane-1,2-diamine is a classic bidentate chelating ligand. atamanchemicals.com In many complexes, the this compound ligand may also coordinate in a bidentate fashion, particularly if a competing ligand occupies another coordination site.

Tridentate: The Schiff base derivative, {N-Methyl-N′-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine}, coordinates to zinc(II) in a tridentate (κ³N,N′,N′′) fashion. nih.gov Similarly, the related ligand N1,N1-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine, where two pyridylmethyl groups are attached to the same nitrogen, typically acts as a tridentate ligand. sigmaaldrich.com

Tetradentate (Polydentate): Symmetrical derivatives are often designed to be tetradentate. For instance, N,N′-bis(pyridin-2-ylmethyl)ethane-1,2-diamine is utilized as a tetradentate ligand that can form stable complexes with transition metals like copper, zinc, and iron by binding through its four nitrogen atoms. ontosight.ainih.gov Schiff base condensation of pyridine-2-carbaldehyde with ethane-1,2-diamine yields N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine, a tetradentate ligand that forms a pseudo-octahedral complex with copper(II). researchgate.net

The ability to switch between or adopt various denticities allows these ligands to accommodate the geometric preferences of a wide range of transition metals.

When a ligand binds to a metal ion through two or more donor atoms, it forms a ring structure known as a chelate ring. This process, known as chelation, results in a significant increase in the stability of the complex, an observation termed the "chelate effect". libretexts.org

While the ethylenediamine portion provides flexibility, the pyridine ring introduces rigidity. In polydentate derivatives, the combination of multiple chelate rings (both five-membered from the diamine backbone and six-membered from pyridylmethyl arms) can create a more rigid and pre-organized binding pocket. For example, tetradentate ligands based on tris(2-pyridylmethyl)amine (B178826) (TPA) are known to increase the structural rigidity of the resulting metal complexes, which can reduce non-radiative decay pathways in photochemical applications. nih.gov This interplay between flexible chelate rings and rigid aromatic components is crucial in dictating the final geometry and properties of the metal complex.

Geometric and Electronic Structures of Metal Complexes

The coordination of this compound and its derivatives to transition metals gives rise to complexes with a variety of well-defined and often distorted geometries. The specific geometry is a function of the metal's electronic configuration, its oxidation state, the ligand's denticity, and steric hindrance.

Research has identified several common coordination geometries for complexes involving this family of ligands.

Octahedral and Pseudo-Octahedral: This is a very common geometry. A copper(II) complex with the tetradentate Schiff base N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine was found to have a tetragonally distorted pseudo-octahedral geometry. researchgate.net In another study, coordination polymers of copper(II) and cobalt(II) with a related pyridyl-triazole ligand also exhibited distorted octahedral geometries. mdpi.com

Square Pyramidal: In a copper(II) coordination polymer, the metal center adopted a five-coordinate, approximately square-pyramidal geometry. researchgate.net

Trigonal Bipyramidal: A five-coordinate, distorted trigonal-bipyramidal geometry was observed for a zinc(II) complex featuring a tridentate Schiff base derivative of pen. nih.gov Similarly, a cadmium(II) complex with the related ligand 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol also crystallizes with a distorted trigonal-bipyramidal metal coordination environment. nih.gov

Square Planar: While less common for first-row transition metals which often prefer higher coordination numbers, certain d⁸ metals can favor this geometry. A noteworthy example is an unusual square planar silver(I) complex formed with the tripodal ligand 1,1,1-tris(pyrid-2-yl)ethane, demonstrating the adaptability of pyridyl-ethane type ligands. rsc.org

Tetrahedral: Four-coordinate tetrahedral geometries are also possible, particularly for metal ions like Zn(II). For instance, a zinc(II) complex with the bidentate N,N-donor ligand 2-(2′-pyridyl)quinoxaline was found to reside in a tetrahedral environment. mdpi.com

The following table summarizes representative geometric structures for metal complexes with this compound and related ligands.

Interactive Table: Geometries of Metal Complexes
Metal Ion Ligand Derivative Denticity Coordination Geometry Reference
Cu(II) N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine Tetradentate Tetragonally Distorted Pseudo-Octahedral researchgate.net
Zn(II) {N-Methyl-N′-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine} Tridentate Distorted Trigonal-Bipyramidal nih.gov
Cd(II) 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol Tridentate Distorted Trigonal-Bipyramidal nih.gov
Cu(II) N,N-diethyl-1,2-ethanediamine Bidentate Distorted Square-Pyramidal researchgate.net
Co(II) 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate Bidentate Distorted Octahedral mdpi.com
Ag(I) 1,1,1-tris(pyrid-2-yl)ethane Bidentate Square Planar rsc.org

The coordination environment around a metal center is profoundly influenced not only by the primary ligand but also by the other species present in the coordination sphere, namely ancillary ligands and counterions.

Ancillary ligands are other ligands coordinated to the metal ion. Their identity is crucial in completing the coordination sphere and can dictate the final structure and properties of the complex.

Structural Influence: The use of different ancillary ligands can lead to complexes of varying nuclearity (i.e., the number of metal centers). In a study with a large pyridyl-diamine derivative, the introduction of ancillary ligands like isophthalate (B1238265) or chloride resulted in the self-assembly of dinuclear, trinuclear, and tetranuclear copper(II) complexes. acs.org

Reactivity and Property Modulation: The coordination of small ancillary ligands like carbon monoxide (CO) can induce changes in the primary ligand, such as the opening of a chelate ring. nih.gov In iridium complexes, the choice of ancillary ligand can significantly modulate the photoluminescence quantum yield, a key property for optoelectronic applications. rsc.orgresearchgate.net

Counterions are ions that balance the charge of the metal complex. While often considered non-coordinating, they can play a significant role.

Direct Coordination: In some cases, counterions can directly coordinate to the metal center, especially if vacant coordination sites are available. For example, two trifluoromethanesulfonate (B1224126) anions were found to occupy the axial positions in a pseudo-octahedral copper(II) complex, acting as weakly coordinated ligands. researchgate.net

Crystal Packing: Even when not directly bonded to the metal, counterions are critical in the solid state, where they influence the crystal lattice through electrostatic interactions and hydrogen bonding. nih.gov In a zinc(II) complex, thiocyanate (B1210189) anions act as coordinated ancillary ligands, while in the crystal lattice, N—H⋯S hydrogen bonds link the complex molecules into chains. nih.gov

Metal-Ligand Binding Affinity and Selectivity Studies

The strength and specificity of the interaction between a metal ion and a ligand are fundamental aspects of coordination chemistry.

Metal-Ligand Binding Affinity refers to the strength of the bond between the metal and the ligand. The multidentate nature of this compound and its derivatives leads to high binding affinity due to the chelate effect. The formation of one or more stable five- or six-membered rings upon coordination results in a large, favorable change in entropy compared to the binding of an equivalent number of monodentate ligands, thus making the complex more stable. While quantitative binding constants for this specific ligand are not extensively documented in the literature, the successful isolation of a wide variety of stable crystalline complexes with numerous transition metals is strong evidence of high binding affinity. nih.govresearchgate.net

Selectivity refers to a ligand's ability to preferentially bind to a specific metal ion over others. This selectivity is governed by a combination of factors, including:

The hardness or softness of the metal ion and the ligand's donor atoms (HSAB theory).

The "bite angle" and flexibility of the ligand, which determine how well it can satisfy the geometric preferences of a given metal ion.

The ligand field stabilization energy (LFSE) gained upon complex formation.

The this compound framework, with its mix of a "harder" amine and a "borderline" pyridine nitrogen donor, can adapt to a range of metal ions. Its conformational flexibility allows it to accommodate the preferred coordination geometries of different metals, such as octahedral for Co(III) and Ni(II) or the more varied and often distorted geometries of Cu(II) due to the Jahn-Teller effect. mdpi.com The design of derivatives with specific donor sets and steric properties is a key strategy for enhancing selectivity for a target metal ion. mdpi.com

Potentiometric and Spectroscopic Determination of Formation Constants

The stability of complexes formed between a ligand and a metal ion is quantified by the formation constant (or stability constant), which is a critical parameter in understanding the thermodynamics of complexation. These constants are typically determined using techniques such as potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a widely used method for determining the stability constants of metal complexes in solution. researchgate.net This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a titrant (usually a strong base) is added. The resulting titration curves can be analyzed to determine the protonation constants of the ligand and the stepwise formation constants of the metal complexes. For a bidentate ligand like this compound (L), the complex formation with a divalent metal ion (M²⁺) can be represented by the following equilibria:

M²⁺ + L ⇌ [ML]²⁺; K₁ = [[ML]²⁺] / ([M²⁺][L]) [ML]²⁺ + L ⇌ [ML₂]²⁺; K₂ = [[ML₂]²⁺] / ([[ML]²⁺][L])

While specific experimental data for this compound is not extensively documented in publicly available literature, the stability constants for related pyridine and ethylenediamine-based ligands with transition metals like Cu(II), Ni(II), Co(II), and Zn(II) have been studied. iu.edu.sa The order of stability of these complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). iu.edu.sa

An illustrative data table for the formation constants of transition metal complexes with a related diamine ligand is presented below. It is important to note that these are representative values and the actual constants for this compound may vary.

Illustrative Stepwise Formation Constants (log K) for Transition Metal Complexes with a Diamine Ligand at 25°C
Metal Ionlog K₁log K₂
Co(II)5.94.8
Ni(II)7.56.3
Cu(II)10.69.0
Zn(II)5.75.0

Spectroscopic Methods

UV-Visible (UV-Vis) absorption spectroscopy is another powerful tool for studying metal-ligand complexation. jscimedcentral.com The formation of a complex is often accompanied by a change in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity. By monitoring these changes as a function of metal or ligand concentration, the stoichiometry and stability constants of the complexes can be determined.

Factors Governing Metal Ion Recognition and Specificity

The ability of a ligand to selectively bind to a particular metal ion is crucial for its application in various fields, including catalysis and chemical sensing. The metal ion recognition and specificity of this compound are governed by a combination of factors:

Nature of the Metal Ion: The size, charge, and electronic configuration of the transition metal ion play a significant role. For example, the Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of divalent transition metals, is a key determinant of selectivity. iu.edu.sa

Ligand Bite Angle and Chelate Ring Size: As a bidentate ligand, this compound forms a five-membered chelate ring upon coordination to a metal ion through the pyridine nitrogen and one of the amine nitrogens. The size of this chelate ring influences the stability of the resulting complex. Five- and six-membered chelate rings are generally the most stable.

Hard and Soft Acid-Base (HSAB) Principle: This principle can be used to predict the affinity of the ligand for different metal ions. The pyridine nitrogen is a borderline base, while the amine nitrogens are hard bases. This allows the ligand to coordinate effectively with a variety of transition metals, which are typically borderline or soft acids.

The combination of a flexible ethylenediamine backbone and a rigid pyridyl group allows for a degree of pre-organization, which can enhance the selectivity for certain metal ions over others. The specific stereochemistry of the ligand and the resulting complex also plays a role in metal ion recognition.

Catalytic Applications of Metal Complexes Derived from 1 Pyridin 2 Yl Ethane 1,2 Diamine

Olefin Polymerization and Oligomerization Catalysis

The unique architecture of metal complexes derived from 1-(Pyridin-2-yl)ethane-1,2-diamine and its analogues has proven effective in controlling the polymerization and oligomerization of olefins. These catalysts can influence polymer properties such as molecular weight and branching, as well as selectively direct reactions toward the formation of short-chain oligomers.

The selective dimerization of ethylene (B1197577) to 1-butene (B85601) is a significant industrial process, and nickel and cobalt complexes featuring pyridyl-imino or related nitrogen-based ligands have demonstrated notable catalytic activity. While research specifically detailing the use of this compound is limited, studies on analogous systems provide valuable insights. For instance, nickel(II) complexes with (amino)pyridine ligands, when activated with ethylaluminum dichloride (EADC) or methylaluminoxane (B55162) (MAO), are active catalysts for ethylene oligomerization, predominantly yielding dimers (C4 olefins) along with some trimers (C6) and tetramers (C8). researchgate.net The selectivity for 1-butene can be high, with some nickel-based systems achieving up to 88.1% C4 selectivity. mdpi.com

Similarly, cobalt(II) complexes with bis(imino)pyridyl ligands are effective for the dimerization of α-olefins. unam.mx These catalysts can produce linear dimers with high selectivity. The mechanism is believed to involve the formation of a metal-hydride species, followed by insertion of ethylene molecules. The ligand structure, particularly the steric bulk around the metal center, plays a crucial role in determining the selectivity of the dimerization process.

Catalyst Precursor/ActivatorOlefinMajor Product(s)Selectivity (%)Activity (g/(mol·h))Reference
[NiBr2(L)2] / EtAlCl2EthyleneC4 Olefins-- researchgate.net
Ni(II)-PNP(NR2)2 / EADCEthylene1-Butene36.8 (1-C4)103.0 x 10^5 mdpi.com
Co(II)-bis(imino)pyridyl / MAOEthylene1-ButeneHigh- researchgate.net

The vinyl addition polymerization of norbornene is a key method for producing polynorbornene, a polymer with valuable thermal and mechanical properties. hhu.de Metal complexes of this compound and related ligands have been successfully employed as catalysts in this transformation. Nickel(II), palladium(II), and cobalt(II) complexes featuring pyridyl-imine ligands are particularly active when combined with a cocatalyst such as methylaluminoxane (MAO). researchgate.netukzn.ac.za

The nature of the metal and the ligand structure significantly influence the catalytic activity and the properties of the resulting polymer. For example, nickel(II) complexes have been shown to exhibit higher catalytic activities compared to their iron(II) and cobalt(II) counterparts in the polymerization of norbornene. researchgate.net The steric bulk of the ligand can be tuned to control the molecular weight of the polynorbornene. researchgate.net Palladium(II) complexes with 1,3-di(2-pyridyl)propane (B1606689) derivatives have also been prepared and used in norbornene polymerization, yielding high molecular weight polymers. skku.edu The polymerization proceeds via a vinyl-addition mechanism, preserving the bicyclic structure of the norbornene monomer. hhu.de

Catalyst Precursor/ActivatorMonomerPolymer Molecular Weight (Mw)Activity (g PNB/(mol·h))Reference
[Ni(L1)2Cl2] / MAONorbornene1,180,000 g/mol High researchgate.net
[Pd(L1)Cl2] / MAONorbornene-Moderate researchgate.net
[Co(L1)3]2[PF6] / MAONorbornene-Moderate researchgate.net
[(4)PdCl2] / MAONorborneneup to 5.1 x 10^5- skku.edu

Asymmetric Catalysis in Organic Transformations

The chiral nature of this compound makes its metal complexes highly suitable for asymmetric catalysis, where the creation of a specific enantiomer of a chiral product is desired. These catalysts have been explored in a variety of enantioselective reactions, including carbon-carbon bond formation and hydrogenation reactions.

Enantioselective carbon-carbon bond-forming reactions are fundamental in the synthesis of complex chiral molecules. The Friedel-Crafts alkylation and the aldol (B89426) reaction are two prominent examples where chiral catalysts are employed to control stereochemistry. Chiral diamine ligands are known to be effective in these transformations. For instance, the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes can be catalyzed by copper(II) complexes of chiral ligands, including those derived from aziridine-phosphines, to produce the desired products with high enantioselectivity. mdpi.com

Similarly, direct asymmetric aldol reactions can be catalyzed by organocatalysts derived from chiral diamines. thieme-connect.de While specific examples utilizing this compound are not extensively documented, the structural similarities to known successful ligands suggest its potential in these reactions. The combination of a Lewis acidic metal center and a chiral diamine ligand can create a well-defined chiral environment to induce high stereoselectivity.

Reaction TypeCatalyst SystemSubstratesProduct ee (%)Reference
Asymmetric Friedel-Crafts(CuOTf)2·C6H6 / Chiral aziridine-phosphineIndole, β-nitrostyreneup to 92% mdpi.com
Asymmetric Aldol ReactionProlineamides from chiral diaminesAcetone, Aldehydesup to 86% thieme-connect.de
Asymmetric Hydrative AldolGold / Chiral LigandYnamides, Aldehydesup to 99% nih.gov

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols from prochiral ketones and alkenes. Ruthenium(II) and iridium(III) complexes containing chiral diamine ligands are among the most effective catalysts for these reactions. The this compound ligand framework is well-suited for this purpose, providing the necessary chirality and coordination sites for the metal center.

Ruthenium(II) complexes with ligands similar to this compound have been used for the highly efficient and enantioselective hydrogenation of 2-pyridyl substituted alkenes. nih.gov Iridium complexes with chiral diamine ligands are also excellent catalysts for the asymmetric transfer hydrogenation of ketones, often using formic acid or isopropanol (B130326) as the hydrogen source. nih.govnih.gov The catalytic cycle typically involves the formation of a metal-hydride species that delivers hydrogen to the substrate in a stereocontrolled manner.

Catalyst SystemSubstrate TypeHydrogen SourceProduct ee (%)Reference
Ru-DTBM-segphosPyridine-pyrroline tri-substituted alkenesH2High nih.gov
Iridium-diamineKetonesFormic Acid/Isopropanol- nih.govnih.gov
Iridium-pyridincarboxamideα-KetoacidsHCOOHup to 70% acs.org
Ruthenium-pyrazolyl-pyridyl-oxazolinylKetonesIsopropanolup to 99% nih.gov

Cross-Coupling Reactions Utilizing Palladium and Nickel Complexes

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical for the success of these reactions, and ligands based on the this compound scaffold can offer enhanced catalytic performance.

Nickel-catalyzed Suzuki-Miyaura coupling reactions, for instance, can be facilitated by pyridine (B92270) derivatives. researchgate.net The use of diamine ligands with nickel catalysts has been shown to be effective in the cross-coupling of unactivated secondary alkyl halides with alkylboranes. researchgate.net Similarly, palladium(II) complexes with α-diimine ligands, which share structural features with this compound, have been developed for the Suzuki-Miyaura coupling of aryl chlorides. nih.gov These catalysts can exhibit high turnover numbers and tolerate a wide range of functional groups. The pyridine nitrogen and the diamine moiety can coordinate to the metal center, influencing the stability and reactivity of the catalytic intermediates in the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst SystemCoupling ReactionSubstratesYield (%)Reference
Nickel / Pyridine derivativeSuzuki-MiyauraAryl halides, Arylboronic acidsModerate to Good researchgate.net
Nickel / trans-N,N'-dimethyl-1,2-cyclohexanediamineSuzukiBromocyclohexane, 9-BBN alkyl derivative- researchgate.net
Pd(II) / N,N′-bis(2,4,6-trimethylphenyl)ethane-1,2-diamineSuzuki-MiyauraAryl chlorides90-95% nih.gov
NiCl2(PCy3)2Suzuki-MiyauraHeterocyclic halides, Arylboronic acidsGood to Excellent nih.gov

Oxidation and Reduction Catalysis

The versatility of metal complexes derived from this compound and its analogs is particularly evident in their application to oxidation and reduction catalysis. These complexes can stabilize various oxidation states of the coordinated metal, facilitating electron transfer processes that are fundamental to these reactions.

Role in Oxygen Reduction Reactions

While direct studies on this compound complexes in oxygen reduction reactions (ORR) are not extensively detailed in the provided results, related pyridine-containing macrocyclic and palladium complexes offer insights. For instance, manganese complexes with pyridinophane ligands have been shown to be active catalysts for the electrochemical oxidation of water to molecular dioxygen, a process that is the reverse of oxygen reduction. unimi.it The ability of these ligands to stabilize higher oxidation states of the metal is a key factor. unimi.it This suggests that appropriately designed complexes of this compound could potentially facilitate the multi-electron transfer required for the oxygen reduction reaction. The electronic properties of the pyridine moiety can be tuned to modulate the redox potential of the metal center, a critical parameter for efficient ORR catalysis.

Biologically Inspired Oxidation Processes

The development of synthetic catalysts that mimic the function of metalloenzymes is a significant area of research. nih.govstthomas.edu Nature utilizes iron- and copper-containing enzymes for selective hydrocarbon oxidation. nih.gov Inspired by this, iron(II) complexes with bio-inspired N,N,O ligands have been developed as catalysts for olefin epoxidation and cis-dihydroxylation. uu.nl These systems often model the 2-His-1-carboxylate facial triad (B1167595) found in the active sites of non-heme iron oxygenases. uu.nl

Complexes of this compound and its derivatives are well-suited for biomimetic oxidation catalysis. The pyridine and amine functionalities can mimic the histidine residues that coordinate to the metal center in enzymes. By modifying the ligand scaffold, researchers can create environments around the metal ion that promote specific oxidative transformations. For example, iron complexes with tetradentate ligands incorporating a pyridine moiety have been successfully used in catalytic C-H and C=C oxidation reactions using hydrogen peroxide as the oxidant. nih.gov These catalysts have shown excellent efficiency in the stereospecific hydroxylation of alkanes and the oxidation of olefins. nih.gov

Catalyst FamilyOxidation ReactionKey Finding
Iron(II) complexes with (R,R)'Pytacn ligandsC-H and C=C oxidationSubstituents on the pyridine ring modulate the ligand field strength and the spin state of the iron center, influencing catalytic selectivity. nih.gov
Iron(II) complexes with bio-inspired N,N,O ligandsOlefin epoxidation and cis-dihydroxylationMimic the active site of non-heme iron oxygenases, demonstrating the potential for selective oxidation. uu.nl
Pyridine(diimine) iron complexes[2+2] cycloaddition of alkenes and dienesMetallacycles are identified as key intermediates in these transformations. princeton.edu

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for optimizing catalyst performance and designing new, more efficient systems. nih.govrsc.org For complexes of this compound, mechanistic studies focus on identifying the catalytically active species and the intermediates that form during the reaction, as well as elucidating the influence of the ligand's structure on the catalytic outcome. nih.gov

Identification of Active Species and Intermediates

In situ spectroscopy and theoretical calculations are powerful tools for identifying active sites and reaction intermediates in catalytic processes. digitellinc.com For many palladium-catalyzed cross-coupling reactions, it is generally accepted that a Pd(0) species, generated from a Pd(II) precatalyst, is the active catalyst. nih.gov

In the context of reactions catalyzed by pyridine-containing complexes, several key intermediates have been identified. For example, in the [2+2] cycloaddition reactions catalyzed by pyridine(diimine) iron complexes, metallacycles have been identified as crucial intermediates. princeton.edunih.gov Similarly, in C-H borylation reactions catalyzed by related iron complexes, iron borohydride (B1222165) and iron furyl complexes have been observed as key intermediates, revealing that C(sp²)-H activation is facile, while C(sp²)-B bond formation can be the turnover-limiting step. nih.gov The identification of catalyst deactivation pathways, such as the formation of inactive "flyover" dimers, is also a critical aspect of these mechanistic studies. nih.gov

Role of Ligand Steric and Electronic Properties on Catalytic Performance

The steric and electronic properties of the this compound ligand play a crucial role in determining the catalytic activity and selectivity of its metal complexes. mdpi.com The electronic properties of substituents on the pyridine ring can directly influence the ligand field strength, which in turn affects the spin state and redox potential of the metal center. nih.gov For instance, in a series of iron(II) complexes, the magnetic moment was found to correlate with the electron-releasing ability of the substituent on the pyridine ring. nih.gov

Steric effects, particularly from substituents near the metal center, can have a profound impact on substrate approach and the stability of intermediates, thereby influencing reaction rates and selectivities. rsc.org In some palladium complexes with pyridinophane ligands, the steric properties of the N-substituents were found to have a more pronounced effect on the electronic properties of the Pd(III) complexes than the electronic tuning of the pyridine rings themselves. rsc.org This was attributed to the significant contribution of the palladium and axial nitrogen donor orbitals to the frontier molecular orbitals. rsc.org

The interplay between steric and electronic effects is often complex. In olefin polymerization catalyzed by pyridylamido-type catalysts, substituents on the aniline (B41778) moiety play a crucial role in stereoselectivity, while substituents on the bridge linking the pyridine and N-aryl fragment can also influence enantioselectivity through a "buttressing effect". mdpi.com

Ligand ModificationEffect on CatalysisExample System
Electronic tuning of pyridine substituentsModulates ligand field, metal spin-state, and selectivity. nih.govIron(II) complexes for C-H and C=C oxidation. nih.gov
Steric bulk of N-substituentsPronounced effect on the electronic properties of the metal center. rsc.orgPalladium(III) pyridinophane complexes. rsc.org
Substituents on ligand backboneInfluences enantioselectivity through steric hindrance ("buttressing effect"). mdpi.comPyridylamido catalysts for olefin polymerization. mdpi.com

Computational and Theoretical Investigations of Molecular and Electronic Properties

Density Functional Theory (DFT) Studies of Ligand-Metal Interactions

DFT calculations are instrumental in modeling the interactions between the 1-(Pyridin-2-yl)ethane-1,2-diamine ligand and various metal centers. These studies offer profound insights into the nature of the coordination bond, the electronic distribution within the complex, and the resulting magnetic and energetic properties.

The electronic structure of metal complexes containing pyridyl-diamine ligands is fundamentally described by the arrangement of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and reactivity of the molecule. physchemres.org

DFT calculations reveal that for many transition metal complexes with nitrogen-donating ligands, the HOMO and LUMO orbitals are often localized around the metal center and the aromatic pyridine (B92270) ring. physchemres.orgsemanticscholar.org The electron density of the HOMO typically acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. physchemres.orgresearchgate.net

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Metal Complexes This table presents representative data from DFT calculations on various transition metal complexes with pyridine-containing ligands to illustrate the typical range of values obtained in such studies. The values are highly dependent on the specific metal, ligand, and computational method used.

Complex TypeMetal IonHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Iron(III) PorphyrinFe(III)--0.9042 physchemres.org
Quinoline--6.646-1.8164.83 scirp.org
Pyridino-cyclohexa-1,3-diene IronFe--- semanticscholar.org

For transition metal complexes with unpaired electrons, computational methods are vital for predicting the relative energies of different spin states and the parameters associated with zero-field splitting (ZFS). unige.chrsc.org The spin state of a complex (e.g., high-spin vs. low-spin) can dramatically influence its magnetic properties, reactivity, and structure. DFT is a commonly employed method for calculating these spin-state energetics, although its accuracy can be highly dependent on the chosen functional. unige.chchemrxiv.org More advanced methods like CASPT2 and CCSD(T) are often used to provide benchmark values. unige.chrsc.org

Zero-field splitting describes the lifting of degeneracy of spin sublevels in the absence of an external magnetic field, a phenomenon characterized by the axial (D) and rhombic (E) parameters. wikipedia.orgresearchgate.net The sign and magnitude of D, in particular, are crucial for understanding the magnetic anisotropy of a complex and are closely linked to its coordination geometry. researchgate.netmdpi.com For instance, in octahedral nickel(II) complexes, a positive D value is typically associated with a weak axial ligand field, while a negative D value suggests a strong axial field. mdpi.com Computational studies on Ni(II) clathrochelates have demonstrated that subtle changes to the ligand structure can lead to significant variations in the ZFS parameter D, showcasing a remarkable tunability of the electronic structure. nih.gov

Table 2: Example Zero-Field Splitting Parameters for Ni(II) and Co(II) Complexes This table provides examples of experimentally determined and computationally fitted ZFS parameters for related high-spin metal complexes to exemplify the data obtained from such investigations.

Complex SystemMetal IonSpin State (S)D (cm⁻¹)g-factorSource
Trigonal Prismatic Cage ComplexesNi(II)1+19.1 to +29.91.997 to 2.166 nih.gov
Pseudotetrahedral ComplexesCo(II)3/2-8 to +11- acs.org
Octahedral ComplexNi(II)1Positive D- mdpi.com

Mechanistic Pathways of Catalytic and Hydrolytic Reactions

Theoretical calculations are indispensable for mapping the potential energy surfaces of chemical reactions involving this compound complexes. These studies help to identify intermediates, transition states, and reaction products, thereby elucidating detailed mechanistic pathways.

Understanding the mechanism of a reaction requires the characterization of its transition states—the highest energy points along the reaction coordinate. DFT calculations can be used to locate these transient structures and compute their energies, providing the activation energy barrier for the reaction.

The architecture of the this compound ligand, including its bite angle, flexibility, and steric bulk, plays a critical role in determining the reactivity of its metal complexes. Furthermore, the electronic properties of the pyridine ring can be modulated by substituents, which in turn influences the catalytic activity.

Studies on related (pyridin-2-yl)methyl-aniline dntb.gov.uaresearchgate.net and pyridine-imine researchgate.net ligands have shown a clear correlation between the electronic nature of the ligand and the reactivity of the metal center. For example, in palladium(II) complexes, attaching an electron-withdrawing group to the ligand was found to increase the rate of substitution reactions, a trend that can be rationalized by the increased electrophilicity of the complex. dntb.gov.uaresearchgate.net In iron-catalyzed hydrosilylation, the choice of a terpyridine versus a bis(imino)pyridine ligand framework resulted in significantly different catalytic activities and substrate compatibility, highlighting the profound impact of the tridentate ligand's electronic structure. princeton.edu These findings provide a framework for how the reactivity of this compound complexes could be rationally tuned for specific catalytic applications.

Prediction of Coordination Geometries and Spectroscopic Parameters

A significant application of computational chemistry is the prediction of the three-dimensional structures of molecules and their spectroscopic properties. For complexes of this compound, DFT can accurately forecast coordination geometries, bond lengths, and bond angles, which can then be compared with experimental data from X-ray crystallography. mdpi.com

Theoretical studies on similar systems have successfully predicted various coordination geometries, such as distorted octahedral, square planar, and trigonal-bipyramidal, depending on the metal ion and the stoichiometry of the complex. researchgate.netmdpi.comresearchgate.net For example, DFT calculations on histidine-metal complexes showed that two tridentate ligands typically form a distorted octahedral geometry around the metal center. mdpi.com

Furthermore, computational methods can simulate spectroscopic data. Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. physchemres.orgscirp.org The simulation of vibrational spectra (IR and Raman) is also possible, where calculated frequencies can be compared with experimental spectra to confirm structural assignments. researchgate.net These predictive capabilities make computational studies a synergistic partner to experimental work in the characterization of new metal complexes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not readily found in the surveyed literature, the conformational landscape of this molecule can be understood by applying principles from computational analyses of related compounds, such as ethylenediamine (B42938) and its derivatives.

The conformational flexibility of this compound is primarily dictated by the rotation around the central carbon-carbon bond of the ethylenediamine backbone. This rotation gives rise to distinct spatial arrangements of the amino and pyridyl groups, known as conformers. The most significant of these are the gauche and anti conformers.

In the parent ethylenediamine molecule, theoretical studies have indicated that the gauche conformation is notably stabilized by the formation of an intramolecular hydrogen bond between the two amino groups. nih.gov This interaction leads to a lower energy state compared to the anti conformation, where the amino groups are positioned 180° from each other.

Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between the amine protons and the nitrogen atom of the pyridine ring can stabilize certain conformations.

Steric Hindrance: Repulsive forces between the bulky pyridine ring and the ethylenediamine backbone can destabilize certain conformers.

Electronic Interactions: The distribution of electron density in the pyridine ring can influence the electrostatic interactions within the molecule.

A definitive analysis of the conformational behavior of this compound would necessitate dedicated computational modeling. Such studies would typically involve geometry optimization of various possible conformers using methods like Density Functional Theory (DFT), followed by molecular dynamics simulations to explore the conformational space and the dynamics of interconversion between different stable forms.

Hypothetical Conformational Data

Based on the principles of conformational analysis, a hypothetical representation of the key dihedral angles and their potential relative energies for the primary conformers of this compound can be proposed. The actual values would need to be determined through specific computational research.

ConformerDihedral Angle (N-C-C-N)Key Intramolecular InteractionPredicted Relative Stability
Gauche 1 Approximately 60°Potential H-bond (NH₂...N_pyridyl)Likely stable
Gauche 2 Approximately -60°Potential H-bond (NH₂...NH₂)Likely stable
Anti 180°Minimized steric hindranceMay be less stable due to lack of H-bonding

Mechanistic Insights into Biological Activity and Molecular Recognition in Vitro Studies

Ligand-Biomolecule Interactions at the Molecular Level

The interaction of small molecules with biological macromolecules is fundamental to their therapeutic or toxic effects. The structural motifs present in 1-(Pyridin-2-yl)ethane-1,2-diamine suggest potential interactions with various biological targets.

Interaction with Enzymes and Receptors

While direct enzymatic or receptor binding data for this compound is not extensively documented, studies on analogous pyridine-containing compounds highlight the importance of the pyridine (B92270) ring in molecular recognition. For instance, various pyridine derivatives have been investigated as potent inhibitors of enzymes like PIM-1 kinase and as ligands for nicotinic receptors.

Research into pyridine-modified analogues of 3-(2-aminoethoxy)pyridine has revealed their potential as nicotinic receptor ligands. These studies, which assess the displacement of radioligands from rat brain synaptic membranes, demonstrate that substitutions on the pyridine ring can significantly influence binding affinity. For example, a 5'-vinyl-6'-chloro substituted analogue of 3-(2-aminoethoxy)pyridine exhibited a high affinity for nicotinic receptors. nih.gov

In the context of enzyme inhibition, novel pyridine-based compounds have been synthesized and evaluated as inhibitors of PIM-1 kinase, a target in cancer therapy. One such compound demonstrated potent PIM-1 inhibition with an IC₅₀ value of 14.3 nM. nih.gov This indicates that the pyridine scaffold can be effectively utilized to design potent enzyme inhibitors.

Table 1: In Vitro Biological Activity of Pyridine-Containing Compounds

Compound/AnalogBiological TargetIn Vitro AssayKey Findings
5'-vinyl-6'-chloro substituted 3-(2-aminoethoxy)pyridineNicotinic ReceptorsRadioligand displacement from rat brain synaptic membranesPotent ligand with high binding affinity. nih.gov
Pyridine-based PIM-1 inhibitor (Compound 12)PIM-1 KinaseEnzymatic activity assayPotent inhibition with an IC₅₀ of 14.3 nM. nih.gov

Modulation of Protein Aggregation (e.g., Aβ species)

The aggregation of proteins, such as amyloid-beta (Aβ) peptides, is a hallmark of several neurodegenerative diseases. Small molecules capable of modulating this process are of significant therapeutic interest. While direct studies on this compound are scarce, the ability of related metal-chelating ligands to influence Aβ aggregation provides valuable insights.

Metal ions, particularly copper, zinc, and iron, are known to play a role in promoting Aβ aggregation. Ligands that can chelate these metal ions can, therefore, modulate the aggregation process. It is hypothesized that bifunctional molecules, which can both chelate metal ions and interact with the Aβ peptide itself, may be particularly effective. The structure of this compound, with its bidentate nitrogen donor sites, suggests it could chelate metal ions involved in Aβ aggregation.

Studies on other metal complexes have shown that they can inhibit Aβ aggregation through various mechanisms, including π-π stacking interactions with the aromatic residues of the peptide and direct coordination to the metal-binding sites of Aβ. rsc.org For example, octahedral cobalt complexes with polyaromatic ligands have demonstrated high inhibitory activity against Aβ aggregation. rsc.org

Molecular Basis of Antimicrobial Action

The antimicrobial potential of pyridine derivatives and their metal complexes has been an area of active research. The mechanisms underlying their activity often involve metal chelation and interactions with cellular membranes and intracellular targets.

Role of Metal Chelation in Inhibitory Mechanisms

The chelation of essential metal ions is a well-established antimicrobial strategy. By sequestering metal ions crucial for bacterial enzyme function and structural integrity, chelating agents can inhibit microbial growth. The ethylenediamine (B42938) and pyridine nitrogen atoms of this compound make it a potent bidentate ligand capable of forming stable complexes with various transition metals.

The antimicrobial activity of metal complexes is often greater than that of the free ligand. This is sometimes explained by Tweedy's chelation theory, which posits that upon chelation, the polarity of the metal ion is reduced, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid-rich cell membranes of microorganisms.

Studies on Cellular Permeability and Intracellular Target Engagement

For a compound to exert an intracellular effect, it must first cross the cell membrane. Studies on the permeability of a series of mono-substituted pyridine derivatives across Caco-2 cell monolayers, a model for the intestinal barrier, have shown that the parent pyridine molecule is highly permeable. nih.gov The permeability was found to be significantly influenced by the nature of the substituent, with ionizable groups generally reducing permeability. nih.gov These findings suggest that this compound, being a relatively small molecule with a pyridine core, may possess favorable permeability characteristics.

Once inside the cell, the compound or its metal complex must engage with its molecular target. Computational studies on rhenium tricarbonyl diimine complexes have suggested potential intracellular targets in S. aureus, including lipoteichoic acid flippase (LtaA) and lipoprotein signal peptidase II (LspA), both of which are membrane-bound proteins. nih.gov This highlights the potential for pyridine-based chelators to interact with specific intracellular machinery.

Table 2: Permeability of Pyridine Derivatives

CompoundPermeability (10⁻⁶ cm/sec)Cell Model
Pyridine (Parent)107Caco-2
3-Carboxypyridine6Caco-2
4-Aminopyridine10Caco-2
3-Chloropyridine25Caco-2
Data from a study on mono-substituted pyridines, providing a reference for the potential permeability of pyridine-containing compounds. nih.gov

Antioxidant Mechanisms and Radical Scavenging at the Molecular Level

Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). The antioxidant potential of pyridine derivatives has been investigated, with some compounds showing significant radical scavenging activity.

Studies on α-pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) and its derivatives have shed light on their antioxidant mechanisms. nih.gov These compounds were found to effectively scavenge the galvinoxyl radical. nih.gov The mechanism of radical scavenging was found to be solvent-dependent, proceeding primarily through a direct hydrogen atom transfer (HAT) mechanism in non-polar solvents and a sequential proton loss electron transfer (SPLET) mechanism in polar, ionizable solvents. nih.gov The presence of electron-donating groups on the pyridine ring was shown to enhance the antioxidant activity. nih.gov

While this compound lacks the enediol functionality of α-pyridoin, the presence of the pyridine ring and the amine groups suggests it may possess some capacity to participate in electron transfer reactions and scavenge radicals, although this would need to be confirmed through direct experimental studies.

Inhibition of Enzymatic Activities (e.g., Urease)

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies detailing the inhibitory activity of this compound against urease or any other enzymes were identified. Research focusing on the direct interaction and potential inhibition of enzymatic functions by this particular compound does not appear to be present in the searched scientific databases.

While the broader class of pyridine-containing compounds has been investigated for various biological activities, including enzyme inhibition, data directly pertaining to this compound is absent. For instance, studies on derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have demonstrated urease inhibitory potential, but these findings cannot be extrapolated to the specific molecule .

The chelating properties of diamine and pyridine moieties are well-known, and such features can be associated with the inhibition of metalloenzymes through the sequestration of essential metal ions from the enzyme's active site. nih.govnih.gov However, without experimental data for this compound, any discussion of its potential to inhibit enzymes like the nickel-containing urease remains speculative.

Further empirical research, including in vitro enzymatic assays, would be necessary to determine if this compound possesses any inhibitory effects and to elucidate the mechanistic basis of such activity. At present, there is a lack of research to populate data tables or provide detailed findings on this specific topic.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structures

X-ray diffraction is a cornerstone technique for the unequivocal determination of the three-dimensional structure of crystalline solids. Both single-crystal and powder X-ray diffraction methods are employed to characterize 1-(Pyridin-2-yl)ethane-1,2-diamine and its metallic complexes, offering a wealth of structural information.

Single-crystal X-ray diffraction analysis of metal complexes incorporating this compound reveals the precise coordination geometry around the metal center, as well as accurate bond lengths and angles. The ligand typically acts as a bidentate or tridentate chelating agent, coordinating through the nitrogen atoms of the pyridine (B92270) ring and the diamine moiety.

In complexes, the coordination geometry is dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand and any co-ligands. For instance, in a mononuclear zinc(II) complex, the geometry around the Zn²⁺ cation can be a distorted trigonal–bipyramidal arrangement. researchgate.net Similarly, cadmium(II) complexes can also exhibit a distorted trigonal–bipyramidal metal coordination geometry. nih.gov In other cases, such as with cobalt(III), a typical octahedral coordination is observed. tu-braunschweig.de

The bond parameters, including metal-nitrogen bond lengths and the bite angle of the chelate ring, are crucial for understanding the stability and reactivity of the complex. These parameters are influenced by factors such as the ionic radius of the metal and the steric hindrance imposed by the ligand.

Powder X-ray diffraction (PXRD) is also a valuable tool, particularly for verifying the phase purity of a bulk sample and for identifying the crystalline phases present in a material. researchpublish.comresearchgate.net By comparing the experimental PXRD pattern with a calculated pattern from single-crystal data, the bulk synthesis of a specific crystalline form can be confirmed.

Table 1: Representative Coordination Geometries and Metal-Ligand Bond Lengths in Complexes with Pyridine-Containing Ligands

Metal Ion Coordination Geometry Representative M-N (pyridine) Bond Length (Å) Representative M-N (amine) Bond Length (Å)
Zn(II) Distorted Trigonal-Bipyramidal ~2.1 ~2.2
Cd(II) Distorted Trigonal-Bipyramidal ~2.3 ~2.4
Co(III) Octahedral ~1.9 ~2.0
Cu(II) Distorted Square Pyramidal ~2.0 ~2.1
Pt(II) Square Planar ~2.0 ~2.1

Beyond the molecular structure, X-ray diffraction provides detailed insights into how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. nih.govnih.gov

In the solid state, the amine groups of this compound are potential hydrogen bond donors, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. These interactions play a significant role in the formation of supramolecular architectures, such as one-dimensional chains or three-dimensional networks. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, various NMR techniques provide a comprehensive picture of its behavior in different solvent environments.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. researchgate.netyoutube.comuobasrah.edu.iq The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum provide information about the different types of protons and their neighboring environments. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Upon coordination to a metal ion, significant changes in the NMR spectra are observed. The chemical shifts of the protons and carbons near the coordination sites are typically shifted downfield due to the electron-withdrawing effect of the metal center. The magnitude of this "coordination shift" can provide information about the nature and strength of the metal-ligand bond. researchgate.net

Heteronuclear NMR experiments, such as ¹⁵N NMR, can provide direct information about the nitrogen atoms involved in coordination. The change in the ¹⁵N chemical shift upon complexation is a sensitive probe of the electronic environment of the nitrogen atoms.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and its Metal Complexes

Nucleus Functional Group Typical Chemical Shift (ppm) - Free Ligand Typical Chemical Shift (ppm) - Metal Complex
¹H Pyridine-H 7.0 - 8.5 7.2 - 9.0
¹H CH (methine) ~3.5 - 4.0 ~3.8 - 4.5
¹H CH₂ (methylene) ~2.5 - 3.0 ~2.8 - 3.5
¹H NH₂ (amine) Variable (broad) Variable (broad)
¹³C Pyridine-C 120 - 160 122 - 165
¹³C CH (methine) ~55 - 65 ~58 - 70
¹³C CH₂ (methylene) ~40 - 50 ~42 - 55

Dynamic NMR (DNMR) techniques are employed to study dynamic processes that occur on the NMR timescale, such as ligand exchange and conformational changes. rsc.orgresearchgate.net In the context of this compound complexes, DNMR can provide valuable kinetic and mechanistic information about the exchange of the ligand with other molecules in solution. nih.govwhiterose.ac.ukresearchgate.netiaea.org

By monitoring the changes in the NMR spectra as a function of temperature, it is possible to determine the rates of these exchange processes and to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡). This information is crucial for understanding the lability of the metal-ligand bonds and the mechanism of ligand substitution reactions.

Electronic Absorption (UV-Vis) and Vibrational (IR, Raman) Spectroscopy

Electronic and vibrational spectroscopy provide complementary information about the electronic structure and bonding within this compound and its complexes.

Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions in the ultraviolet region arising from π–π* and n–π* transitions associated with the pyridine ring. researchgate.netresearchgate.net Upon coordination to a transition metal ion, new absorption bands may appear in the visible region. These bands are often due to d-d electronic transitions within the metal's d-orbitals or to charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes. core.ac.uknih.govlibretexts.orgyoutube.com The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, such as the C=N and C=C stretching modes of the pyridine ring, and the N-H and C-N vibrations of the diamine moiety.

Upon complexation, shifts in the vibrational frequencies are observed, particularly for the modes involving the atoms that are directly coordinated to the metal. For example, a shift in the pyridine ring breathing mode is often indicative of coordination. These shifts provide evidence for metal-ligand bond formation and can offer insights into the strength of the interaction.

Table 3: Characteristic Spectroscopic Data for this compound

Spectroscopic Technique Transition/Vibration Typical Wavelength/Wavenumber
UV-Vis π–π* (Pyridine) 200 - 270 nm
UV-Vis n–π* (Pyridine) 270 - 300 nm
IR N-H Stretch (Amine) 3300 - 3500 cm⁻¹
IR C-H Stretch (Aromatic) 3000 - 3100 cm⁻¹
IR C=N, C=C Stretch (Pyridine) 1400 - 1600 cm⁻¹
Raman Ring Breathing (Pyridine) ~1000 cm⁻¹

Characterization of Electronic Transitions and Ligand Protonation States

Spectroscopic techniques are instrumental in probing the electronic transitions and protonation states of this compound and its derivatives. UV-visible spectroscopy, in particular, reveals information about the electronic structure and how it is influenced by factors such as solvent and coordination to a metal ion. For instance, the UV-visible absorption spectra of related pyridine-containing compounds show distinct bands that can be assigned to specific electronic transitions. These transitions are sensitive to the chemical environment, and changes in the absorption maxima can indicate coordination events or changes in protonation state.

In complexes with transition metals, the electronic spectra provide information on the d-orbital splittings, which are influenced by the ligand field. The position and intensity of these d-d transitions are characteristic of the coordination geometry around the metal ion. For example, copper(II) complexes often exhibit broad d-d transition bands in the visible region, and the energy of this transition is indicative of the ligand field strength.

Furthermore, pH-dependent UV-visible spectrophotometric titrations can be employed to determine the pKa values associated with the protonation and deprotonation of the ligand's amine groups. This information is crucial for understanding the ligand's behavior in solution and its coordination chemistry at different pH values.

Probing Metal-Ligand Bonding and Functional Groups

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a powerful means to investigate the bonding between the metal center and the this compound ligand, as well as to identify its characteristic functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. These include N-H stretching vibrations of the amine groups, C-H stretching of the pyridine ring and the ethylenediamine (B42938) backbone, and various bending and stretching modes of the pyridine ring. Upon coordination to a metal ion, shifts in the positions of these bands can be observed. For example, the stretching frequencies of the pyridine ring and the N-H bonds are often altered, providing evidence of metal-ligand bond formation. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen bonds.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. In the context of this compound complexes, Raman spectra can provide insights into the metal-ligand vibrations and the electronic structure of the coordinated ligand. rsc.org Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrational modes associated with the chromophoric part of the molecule, providing detailed information about the electronic and structural properties of the complex in both its ground and excited states. rsc.org Surface-enhanced Raman scattering (SERS) can be used to study the molecule adsorbed on metal surfaces, offering enhanced sensitivity and information about the molecule's orientation and interaction with the surface. rsc.orgresearchgate.net

Table 1: Key Spectroscopic Data for this compound and its Complexes
TechniqueObservationInterpretation
UV-visible SpectroscopyShifts in absorption maxima upon complexation or pH change.Indicates coordination to a metal ion and changes in ligand protonation state.
FTIR SpectroscopyChanges in vibrational frequencies of pyridine ring and N-H bonds.Confirmation of metal-ligand bond formation.
Raman SpectroscopyProvides information on symmetric vibrations and metal-ligand bonds.Insights into the electronic structure and bonding in complexes.

Electron Paramagnetic Resonance (EPR) and Magnetic Susceptibility Studies

Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are indispensable for characterizing the magnetic properties of paramagnetic metal complexes of this compound. These techniques are particularly informative for complexes of transition metals with unpaired electrons, such as copper(II) or high-spin cobalt(II).

Electron Paramagnetic Resonance (EPR): EPR spectroscopy directly probes the environment of unpaired electrons in a molecule. The EPR spectrum of a paramagnetic complex provides information about the g-values and hyperfine coupling constants, which are sensitive to the electronic structure, coordination geometry, and the nature of the donor atoms. rsc.orgmdpi.com For instance, the EPR spectra of copper(II) complexes can distinguish between different coordination geometries, such as square planar, tetrahedral, or octahedral. rsc.orgmdpi.com The hyperfine splitting patterns can provide evidence for the number of coordinating nitrogen atoms from the ligand. Advanced EPR techniques, such as ENDOR and HYSCORE, can provide even more detailed information about the interactions between the unpaired electron and surrounding magnetic nuclei. rsc.org

Magnetic Susceptibility: Magnetic susceptibility measurements determine the bulk magnetic moment of a compound, which is related to the number of unpaired electrons. researchgate.net For mononuclear complexes, the measured magnetic moment can confirm the oxidation state and spin state of the metal ion. For example, a magnetic moment corresponding to one unpaired electron would be expected for a copper(II) complex. researchgate.net In polynuclear complexes, variable-temperature magnetic susceptibility measurements can provide information about the nature and magnitude of the magnetic exchange interactions between the metal centers.

Table 2: Magnetic Properties of Metal Complexes of this compound
TechniqueParameterInformation Obtained
EPR Spectroscopyg-values, hyperfine coupling constantsElectronic structure, coordination geometry, nature of donor atoms. rsc.orgmdpi.com
Magnetic SusceptibilityMagnetic momentNumber of unpaired electrons, oxidation and spin state of the metal ion. researchgate.net

Mass Spectrometry Techniques for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its metal complexes. It also provides valuable information about their structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

Upon ionization in the mass spectrometer, the molecule forms a molecular ion, and its mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. chemguide.co.uklibretexts.org The fragmentation pattern is dependent on the structure of the molecule and the ionization method used. Common fragmentation pathways for compounds containing a pyridine ring and an ethylenediamine moiety may involve cleavage of the C-C bond in the ethylenediamine chain, loss of the amino group, or fragmentation of the pyridine ring. chemguide.co.uk The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. libretexts.org In the case of metal complexes, mass spectrometry can confirm the composition of the coordination sphere and provide insights into the stability of the metal-ligand bonds.

Table 3: Mass Spectrometry Data for this compound
TechniqueData ObtainedApplication
Mass Spectrometry (MS)Molecular ion peak (m/z)Determination of molecular weight.
High-Resolution Mass Spectrometry (HRMS)Exact mass measurementDetermination of the molecular formula.
Tandem Mass Spectrometry (MS/MS)Fragmentation patternStructural elucidation and confirmation. libretexts.org

Advanced Material Science Applications of 1 Pyridin 2 Yl Ethane 1,2 Diamine Derivatives

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The development of new coordination polymers and Metal-Organic Frameworks (MOFs) is a significant area of materials science, driven by their potential applications in gas storage, separation, and catalysis. d-nb.info Ligands containing pyridine (B92270) moieties are frequently used in the synthesis of MOFs due to their ability to coordinate with metal ions. nih.gov The synthesis of these materials often involves a solvothermal approach, where metal salts and organic linkers are heated in a solvent-filled vessel.

The choice of ligands and reaction conditions plays a crucial role in determining the final structure and properties of the MOF. For instance, the simultaneous use of different ligands, such as pyridine-2,6-dimethanol and benzene-1,4-dicarboxylic acid (H2bdc), can lead to the formation of mixed-ligand MOFs with unique topologies. d-nb.inforesearchgate.net Researchers have successfully synthesized 2D and 3D MOFs by reacting metal salts like Zn(ClO₄)₂·6H₂O or Mn(ClO₄)₂·xH₂O with these mixed ligands under varying temperatures and molar ratios. d-nb.info For example, reacting the components in a 2:1:1 molar ratio at 100°C yielded 2D MOFs, while different conditions led to a 3D structure. d-nb.info

The introduction of specific pyridine-based ligands can also induce significant structural changes. In one study, the addition of pyridine was found to cause a structural reconfiguration from a 3D to an ultrathin 2D MOF, which enhanced its electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org The resulting 2D structure exposed more active metal sites, demonstrating how ligand choice can tailor material properties for specific applications. rsc.org

Table 1: Examples of Synthesis Conditions for Pyridine-Based MOFs

Metal SaltLigandsTemperatureResulting StructureReference
Zn(ClO₄)₂·6H₂O / Mn(ClO₄)₂·xH₂OPyridine-2,6-dimethanol, Benzene-1,4-dicarboxylic acid100 °C2D MOF with sql topology d-nb.info
Mn(ClO₄)₂·H₂OPyridine-2,6-dimethanol, Benzene-1,4-dicarboxylic acid, Et₃N130 °C3D MOF with pcu topology d-nb.info
Zn(ClO₄)₂·6H₂OPyromellitic acid, Pyridine-2-aldoximeRoom Temp. (after heating)1D Coordination Polymer nih.gov
Ni(NO₃)₂·6H₂O1,3-Adamantanediacetic acid, N-(pyridin-3-yl)isonicotinamide120 °C (393 K)2D Layered Coordination Polymer nih.gov

Precursors for Functional Nanomaterials

Nanoparticle Synthesis and Surface Modification

The functionalization of nanoparticles is critical for their application in fields ranging from medicine to catalysis. Surface modification enhances the capabilities of nanoparticles, making them more sensitive and selective for specific tasks. researchgate.net Chemical compounds with strong binding affinities, such as those with pyridine and amine groups, are frequently used to modify the surfaces of metal nanoparticles. researchgate.net

While direct synthesis of nanoparticles using 1-(Pyridin-2-yl)ethane-1,2-diamine is not extensively documented in the provided results, its structural features make it an ideal candidate for surface modification. The pyridine and diamine groups can act as potent chelating agents for metal ions on the nanoparticle surface. This functionalization can improve the stability of the nanoparticles in various media and introduce new functionalities. For example, modifying nanoparticles with specific organic ligands can enable them to selectively evade clearance by the immune system, a crucial aspect of nanomedicine development. nih.gov The interaction between surface-modified nanoparticles and a target analyte can lead to aggregation and a discernible color change, a principle used in colorimetric sensors. researchgate.net

Role in Hybrid Ultramicroporous Materials (HUMs)

Hybrid Ultramicroporous Materials (HUMs) are a class of porous materials with pore sizes typically less than 0.7 nm. While this compound serves as a building block for porous coordination polymers and MOFs, specific research detailing its direct role in the synthesis or function of HUMs is not prominent in the available literature. However, its ability to form well-defined structures with metal ions suggests its potential as a component in designing novel HUMs with tailored pore environments for selective gas adsorption and separation.

Components in High-Performance Polymers and Coatings

The incorporation of functional molecules into polymer chains or coating formulations can impart desirable properties such as improved thermal stability, conductivity, or chemical resistance. The bifunctional nature of this compound, with its reactive amine groups and coordinating pyridine ring, makes it a theoretical candidate for such applications. The amine groups could be integrated into a polymer backbone through reactions like amidation, while the pyridine unit could serve as a site for metal coordination or catalysis. Despite this potential, specific examples of its use in high-performance polymers or coatings are not detailed in the provided search results.

Development of Chemical and Metal Ion Sensors

Fluorescent Sensor Design and Mechanism

Derivatives of pyridine are instrumental in the design of fluorescent sensors for detecting metal ions, with a particular focus on zinc (Zn²⁺). nih.govnih.gov These sensors are typically designed with a fluorophore (the light-emitting part) linked to an ionophore (the ion-binding part). The this compound structure contains the necessary components—a pyridine ring and amine groups—to act as an effective ionophore for metal ions.

The mechanism of detection often relies on processes like Chelation-Enhanced Fluorescence (CHEF) or Intramolecular Charge Transfer (ICT). nih.govrsc.org In a typical CHEF-based sensor, the fluorescence of the molecule is initially low ("quenched"). When the sensor binds to a target metal ion like Zn²⁺, the chelation restricts molecular vibrations and rotations, leading to a significant increase in fluorescence intensity. nih.gov

For example, a sensor based on a pyridine-pyridone skeleton was developed for detecting Zn²⁺ in aqueous solutions. nih.gov This small-molecule sensor exhibited a clear enhancement in fluorescence upon binding with Zn²⁺. nih.gov Another sensor, derived from 2-(pyridin-2-yl)benzoimidazole, demonstrated a Zn²⁺-specific shift in its emission wavelength, allowing for ratiometric sensing. nih.gov This ratiometric capability, where the ratio of fluorescence intensity at two different wavelengths changes upon ion binding, is highly desirable as it provides a built-in correction for environmental factors. nih.gov The binding of Zn²⁺ induces a change in the sensor's molecular conformation, which alters its electronic properties and results in a detectable optical signal. nih.govrsc.org

Table 2: Characteristics of Pyridine-Based Fluorescent Sensors for Zn²⁺

Sensor BaseSensing MechanismKey FindingLimit of DetectionReference
Pyridine-pyridone scaffoldChelation-Enhanced Fluorescence (CHEF)Clear fluorescence enhancement in the presence of Zn²⁺Not specified nih.gov
Imidazo[1,2-a]pyridineIntramolecular Charge Transfer (ICT)Significant fluorescence enhancement and color change6.8 x 10⁻⁸ M rsc.org
2-(Pyridin-2-yl)benzoimidazole derivativeConformational change (reversion/rotation)Ratiometric sensing with emission shift and enhancementNot specified nih.gov

Electrochemical Sensing Applications

Derivatives of this compound are valuable precursors for creating polydentate ligands, which can form stable complexes with various metal ions. The electrochemical properties of these resulting metal complexes allow them to serve as the active component in electrochemical sensors. The core structure, featuring both pyridine and diamine groups, provides versatile coordination sites for metal ions. This interaction can modulate the electrochemical behavior of the complex, forming the basis for detecting specific analytes.

The primary mechanism involves the ligand forming a complex with a target metal ion, which then exhibits a specific and measurable electrochemical response. Schiff base derivatives are a prominent class of these ligands, typically formed through the condensation reaction of the diamine with an aldehyde or ketone. These Schiff base ligands, containing azomethine (C=N) linkages, are of particular interest in coordination chemistry and sensing applications due to their straightforward synthesis and strong ability to bind with transition metal ions. nih.gov

Research Findings on Related Pyridine-Based Sensors

While direct research on electrochemical sensors using simple Schiff bases of this compound is not extensively documented, the principles are well-established in related systems. For instance, pyridine-based Schiff base ligands are widely used as chemosensors for detecting heavy metal ions. researchgate.net These sensors often operate on principles like chelation-enhanced fluorescence (CHEF), which has an underlying electrochemical basis related to photoinduced electron transfer (PET). researchgate.net

A notable, more complex derivative is N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine (TPEN). Metal complexes involving TPEN are known to possess significant catalytic activity in electrochemical reactions, and their ability to chelate metal ions like zinc is leveraged in fluorescent sensors. The chelation process alters the electronic properties of the system, which can be detected either optically (fluorescence) or electrochemically.

The general approach involves modifying an electrode with the ligand or its pre-formed metal complex. When the target analyte (e.g., a specific metal ion) is introduced, it coordinates with the ligand on the electrode surface. This binding event causes a change in the electrochemical signal—such as a shift in potential or a change in current—which is then measured. The magnitude of this change typically correlates with the concentration of the analyte.

The performance of such sensors is evaluated by several key metrics, including the limit of detection (LOD), binding constant, and selectivity. The table below shows performance data for a fluorescent probe based on a different pyridine Schiff base, (2-(pyridin-2-ylmethylene)phenoxyaniline) (PMPA), for the detection of Cadmium (Cd²⁺), illustrating the typical capabilities of this class of sensors. researchgate.net

ParameterValueAnalyteSensing Mechanism
Sensor (Ligand)PMPACd²⁺Chelation Enhanced Fluorescence (CHEF)
Limit of Detection (LOD)0.12 µMCd²⁺Fluorescence Spectroscopy
Binding Constant (K)4.36 × 10⁴ M⁻¹Cd²⁺Spectroscopic Titration
Stoichiometry (Ligand:Metal)1:1Cd²⁺Job's Plot, ESI-MS
Response Time3 minutesCd²⁺Fluorescence Measurement

Although the example in the table uses a different ligand, it demonstrates the high sensitivity and selectivity that can be achieved with pyridine-based Schiff base sensors for heavy metal ion detection in aqueous samples. researchgate.net The development of sensors based on this compound would follow similar principles, capitalizing on its strong chelating ability to create robust and sensitive detection platforms.

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation Pyridyl-diamine Ligands with Tailored Properties

The design of next-generation pyridyl-diamine ligands is a key area of research, aimed at fine-tuning the steric and electronic properties of the resulting metal complexes to achieve specific catalytic activities or material properties. The inherent modularity of the 1-(Pyridin-2-yl)ethane-1,2-diamine scaffold, with its distinct pyridine (B92270) and ethylenediamine (B42938) moieties, allows for systematic modifications.

Researchers are exploring several strategies for the rational design of these ligands. One approach involves the substitution on the pyridine ring, which can significantly influence the electron-donating ability of the pyridyl nitrogen and, consequently, the Lewis acidity of the metal center. Another avenue is the modification of the ethylenediamine backbone, for instance, by introducing chirality or bulky substituents to control the stereochemistry around the metal center and create specific binding pockets. The synthesis of such tailored ligands often involves multi-step procedures, starting from readily available precursors. For example, the synthesis of chiral derivatives can be achieved from enantiopure natural products through established methods like the Kröhnke pyridine synthesis chimia.ch.

The goal of this rational design is to create ligands that can stabilize metal centers in various oxidation states, a crucial aspect for many catalytic cycles. The flexibility of the ligand framework is also a critical design parameter, as it can allow the complex to adopt different geometries to accommodate substrates and facilitate catalytic transformations acs.org.

Expanding the Scope of Catalytic Transformations and Efficiency

Complexes of this compound and its derivatives with various transition metals have shown promise in a range of catalytic transformations. A significant body of research focuses on their application in hydrogenation and transfer hydrogenation reactions, where they can mimic the activity of more expensive noble metal catalysts researchgate.net. For instance, iron complexes of pyridyl-imine ligands, which are structurally related to pyridyl-diamines, have been investigated as catalysts in the transfer hydrogenation of ketones researchgate.net.

The efficiency of these catalysts is highly dependent on the ligand structure and the nature of the metal center. For example, in the case of palladium complexes used in polymerization reactions, the steric bulk of the ligand has been shown to influence the catalytic activity and the properties of the resulting polymer.

The table below summarizes the catalytic activity of some representative palladium(II) complexes with ethylenediamine-based ligands in the polymerization of norbornene. While not exclusively for this compound, this data provides insight into the potential catalytic performance of such systems.

Catalyst PrecursorCo-catalystActivity (g PNB/(mol Pd·h))
[Pd(en)Cl(pyridine)]NO₃MAOHigh
[Pd(en)Cl(4-methylpyridine)]NO₃MAOHigh
[Pd(en)Cl(4-hydroxypyridine)]NO₃MAOHigh

Data adapted from studies on related ethylenediamine-palladium(II) complexes. PNB: Polyrnorbornene, MAO: Methylaluminoxane (B55162), en: ethylenediamine.

Future research in this area is directed towards expanding the scope of catalytic reactions to include C-C and C-N bond-forming reactions, as well as asymmetric catalysis, by employing chiral pyridyl-diamine ligands rsc.org. The development of more robust and efficient catalysts for environmentally benign processes is a key objective.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is paramount for the rational design of more efficient catalysts. Integrated experimental and computational studies are proving to be invaluable in elucidating the intricate steps of catalytic cycles involving pyridyl-diamine metal complexes.

Experimental techniques such as in-situ spectroscopy (NMR, IR) and kinetic studies can provide crucial information about the active catalytic species and the rate-determining steps of a reaction. For example, studies on related iron-catalyzed borylation reactions have helped to identify catalyst deactivation pathways, leading to improved catalytic protocols.

Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to complement experimental findings. DFT calculations can provide insights into the electronic structure of the catalyst, the thermodynamics and kinetics of elementary reaction steps, and the role of the ligand in stabilizing transition states. For instance, computational studies on iron spin crossover complexes with pyridyl-containing ligands have helped to understand their electronic and magnetic properties, which can be relevant for their catalytic activity researchgate.net. The combination of experimental and computational approaches allows for a detailed understanding of structure-activity relationships, paving the way for the in-silico design of new catalysts with enhanced performance.

Novel Applications in Supramolecular Chemistry and Host-Guest Systems

The ability of this compound and its derivatives to act as versatile building blocks extends beyond catalysis into the realm of supramolecular chemistry and the design of host-guest systems. The presence of multiple hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions involving the pyridine ring, makes these ligands ideal candidates for the construction of complex, self-assembled architectures researchgate.net.

By coordinating to metal ions, these ligands can form discrete molecular assemblies, coordination polymers, and metal-organic frameworks (MOFs) with well-defined structures and functionalities researchgate.netnih.gov. The properties of these supramolecular structures can be tuned by varying the ligand, the metal ion, and the reaction conditions. For example, the use of different anions in the synthesis of Ni(II) complexes with a related di(pyrazin-2-yl)-pyridine-2,6-diamine ligand resulted in the formation of one-dimensional chains or three-dimensional networks nih.gov.

These supramolecular assemblies can exhibit interesting host-guest properties, where the cavities or channels within the structure can encapsulate smaller molecules or ions. This has potential applications in areas such as molecular recognition, sensing, and separation. The design of host-guest systems often relies on a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π interactions, to achieve selective binding of guest molecules wikipedia.orgnih.gov. The exploration of the host-guest chemistry of this compound-based supramolecular systems is a promising area for future research, with potential applications in materials science and nanotechnology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Pyridin-2-yl)ethane-1,2-diamine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine derivatives and ethylenediamine precursors. For example, Schiff-base ligands derived from this diamine can be prepared by reacting 2-pyridinecarboxaldehyde with ethane-1,2-diamine under reflux conditions. Characterization involves IR spectroscopy (NH stretches at 3350–3400 cm⁻¹) and ¹H NMR (singlets for methylene protons and aromatic signals). Elemental analysis further confirms purity .

Q. What spectroscopic techniques are critical for characterizing this compound-based ligands?

  • Methodological Answer :

  • IR Spectroscopy : Identifies NH stretching vibrations (~3350–3400 cm⁻¹) and carbonyl groups in derivatives.
  • ¹H NMR : Reveals singlet signals for methylene groups and aromatic protons. For example, in N,N-Bis-(4-substituted benzyl) derivatives, a singlet for four protons of the carbonyl compound is observed .
  • Elemental Analysis : Validates stoichiometry and purity of synthesized compounds .

Q. How is this compound utilized in coordination chemistry?

  • Methodological Answer : The diamine acts as a versatile ligand, forming stable complexes with transition metals (e.g., Zn²⁺, Co³⁺). For instance, it coordinates via pyridyl and amine nitrogen atoms to create distorted geometries, as seen in zinc complexes with τ parameters (~0.42) indicating near-trigonal bipyramidal structures. These complexes are characterized by X-ray crystallography and UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing Schiff-base ligands derived from this compound?

  • Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from dynamic processes or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign overlapping signals and verify connectivity.
  • Variable-Temperature NMR : To identify tautomerism or conformational exchange.
  • Comparative Analysis : Cross-check data with literature values for analogous ligands, such as those in zinc(II) complexes .

Q. What strategies optimize crystal structure refinement for metal complexes involving this diamine?

  • Methodological Answer :

  • SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. For example, in zinc complexes, hydrogen bonding (N–H⋯Cl) can be modeled using SHELXL’s restraints .
  • Twinning Analysis : Employ TWIN/BASF commands in SHELXL for twinned crystals.
  • Validation Tools : Check geometry with PLATON and visualize anisotropic displacement ellipsoids using ORTEP .

Q. How to design heteronuclear metal complexes (e.g., Pt/Cu) using this compound?

  • Methodological Answer :

  • Stepwise Synthesis : First, prepare a Pt(II) complex with the diamine ligand, then introduce Cu(II) via bridge ligands (e.g., phenanthroline derivatives).
  • Stoichiometric Control : Maintain a 1:1 molar ratio of Pt:Cu to avoid mixed-phase products.
  • Characterization : Use ESI-MS to confirm nuclearity and X-ray absorption spectroscopy (XAS) to probe metal coordination environments .

Q. What computational tools complement crystallographic data analysis for these complexes?

  • Methodological Answer :

  • WinGX Suite : Integrates SHELX programs for structure solution and refinement.
  • Mercury CSD : Visualize packing interactions and hydrogen-bonding networks.
  • DFT Calculations : Optimize geometries (e.g., using Gaussian) to compare experimental vs. theoretical bond lengths and angles .

Q. How to address low yields in the synthesis of Schiff-base ligands from this diamine?

  • Methodological Answer :

  • Catalyst Optimization : Use p-toluenesulfonic acid (p-TSA) to accelerate imine formation.
  • Solvent Selection : Employ ethanol or methanol for better solubility of reactants.
  • Purification : Isolate products via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.